molecular formula C13H16O4 B8367239 Ethyl 2-(2,6-dimethoxyphenyl)acrylate

Ethyl 2-(2,6-dimethoxyphenyl)acrylate

Cat. No. B8367239
M. Wt: 236.26 g/mol
InChI Key: PXRBXTMPZDXIML-UHFFFAOYSA-N
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Patent
US08013159B2

Procedure details

To a suspension of methyltriphenylphosphonium bromide (61.1 g, 1.2 equiv) in THF (350 ml) at 0 C was added potassium bis(trimethylsilyl)amide (260 ml of a 15% solution in toluene, 1.2 equiv) and this mixture was stirred at 0 C for 15 min and at r.t. for 45 min. Then, a solution of the ketoester 16 (33.7 g, 141 mmol) in THF (70 ml) was added at 0 C and stirring was continued at r.t. for 1 h. The reaction was quenched by addition of a saturated solution of NH4Cl and ice. The product was extracted into i-PrOAc and the organics were dried over Na2SO4 and filtered through small pad of silica. Purification of the residue by filtration through a plug of silica (1.5 L) with EtOAc/hexane 10 and 15% yielded 26.92 g (81%) of 17 as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ketoester
Quantity
33.7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
61.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[K+].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[C:21](=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.C1(C)C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[C:21](=[CH2:1])[C:22]([O:24][CH2:25][CH3:26])=[O:23] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ketoester
Quantity
33.7 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)C(C(=O)OCC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
61.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0 C for 15 min and at r.t. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at r.t. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of a saturated solution of NH4Cl and ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into i-PrOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through small pad of silica
CUSTOM
Type
CUSTOM
Details
Purification of the residue
FILTRATION
Type
FILTRATION
Details
by filtration through a plug of silica (1.5 L) with EtOAc/hexane 10 and 15%

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)C(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 26.92 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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